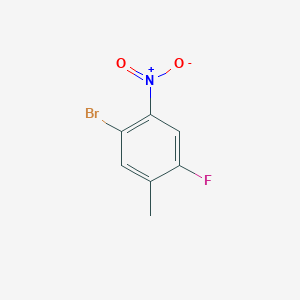

1-Bromo-4-fluoro-5-methyl-2-nitrobenzene

説明

1-Bromo-4-fluoro-5-methyl-2-nitrobenzene is a compound that is not directly studied in the provided papers. However, the papers do discuss related bromo-nitrobenzene compounds and their properties, which can provide insights into the behavior of similar compounds. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene has been studied, showing the formation of arylzinc products , and the reactivity of its radical anion in an ionic liquid has been characterized . These studies can help infer the reactivity of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene under similar conditions.

Synthesis Analysis

The synthesis of related compounds such as 1-bromo-2,4-dinitrobenzene and 1,4-bis(bromomethyl)-2-fluorobenzene has been reported, which typically involves multi-step reactions starting from substituted benzene derivatives. The synthesis of 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene would likely follow a similar pathway, involving halogenation and nitration steps. The specific conditions for these reactions, such as temperature, solvent, and reagents, would need to be optimized for the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of bromo-fluorobenzene derivatives has been investigated using spectroscopic methods and density functional theory (DFT) calculations . These studies provide information on the influence of halogen atoms on the geometry and vibrational modes of the benzene ring. For 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene, similar methods could be used to predict and analyze its molecular structure, including the effects of the substituents on the electronic properties of the molecule.

Chemical Reactions Analysis

The reactivity of bromo-nitrobenzene compounds in various chemical reactions has been explored. For example, the radical anion of 1-bromo-4-nitrobenzene shows changed reactivity in an ionic liquid , and the compound can participate in Suzuki coupling reactions to form new derivatives . These findings suggest that 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene could also engage in similar reactions, potentially serving as an intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene derivatives can be deduced from spectroscopic investigations and computational studies . These analyses reveal the impact of substituents on properties such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies. The thermodynamic properties, such as heat capacities, entropies, and enthalpy changes, can also be calculated to understand the stability and reactivity of the compound at different temperatures .

科学的研究の応用

Polymer Solar Cells Enhancement

1-Bromo-4-fluoro-5-methyl-2-nitrobenzene (1-Br-4-NB) has been utilized in polymer solar cells (PSCs) as a fluorescent inhibitor. Its addition to the P3HT/PCBM active layer of PSCs has shown to significantly improve device performance. This improvement is attributed to the reduced excitonic recombination and enhanced excitonic dissociation at the donor–acceptor interface. The presence of 1-Br-4-NB forms electron transfer complexes, boosting the power conversion efficiency (PCE) of PSCs by over 57% compared to cells without 1-Br-4-NB (Fu et al., 2015).

Chemical Synthesis

In chemical synthesis, 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene is involved in various reactions. For example, it is a reactant in the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a compound characterized by X-ray crystallography, NMR, and other spectroscopic techniques (Sweeney et al., 2018). Its radical anions have been studied for reactivity in ionic liquids, offering insights into electrochemical processes (Ernst et al., 2013).

Spectroscopy and Analytical Chemistry

1-Bromo-4-fluoro-5-methyl-2-nitrobenzene plays a role in spectroscopic and analytical applications. It has been used in the spectrophotometric determination of anionic surfactants in river waters, showcasing its utility in environmental monitoring and analysis (Higuchi et al., 1980). Additionally, its anions have been part of studies in electron photodetachment spectroscopy, contributing to our understanding of nitroaromatic hydrocarbons at atmospheric pressure (Mock & Grimsrud, 1989).

Safety And Hazards

特性

IUPAC Name |

1-bromo-4-fluoro-5-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKJGQRSKKRVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632560 | |

| Record name | 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | |

CAS RN |

208165-95-1 | |

| Record name | 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

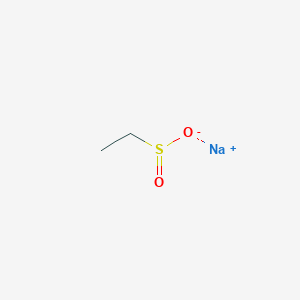

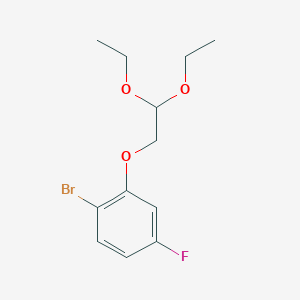

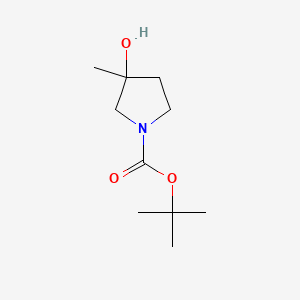

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine](/img/structure/B1290699.png)